WIKI4, also known by its chemical name 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione, is a compound being studied for its potential to inhibit a cellular process called the Wnt/β-catenin signaling pathway []. This pathway is involved in embryonic development and stem cell regulation [, ]. Aberrant activation of this pathway is implicated in various diseases, including cancer [, ].
WIKI4 acts by inhibiting enzymes called tankyrases, specifically tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2) [, ]. Tankyrases are involved in the regulation of the Wnt/β-catenin signaling pathway by modifying proteins involved in the pathway []. By inhibiting tankyrases, WIKI4 may disrupt the signaling cascade and potentially slow or stop the unwanted cell growth associated with some cancers [].
WIKI4, also known as 2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-one, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. It belongs to the class of imidazopyridines, which are characterized by their fused imidazole and pyridine rings. The compound is notable for its potential therapeutic applications, particularly in the modulation of biological pathways related to inflammation and cancer.
WIKI4 exhibits various biological activities that make it a candidate for drug development:
The synthesis of WIKI4 typically involves several key steps:
WIKI4 has several promising applications:
Interaction studies involving WIKI4 focus on its binding affinity with various biological targets:
WIKI4 shares structural similarities with several other compounds within the imidazopyridine class. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
1H-imidazo[4,5-b]pyridine | Image | Basic structure without additional functional groups |
2-(2-hydroxyphenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-one | Image | Contains a hydroxyl group enhancing solubility |
2-(3-chlorophenyl)-1H-imidazo[4,5-b]pyridin-3(2H)-one | Image | Chlorine substituent may alter biological activity |
WIKI4's unique combination of a methyl group on the phenyl ring and its specific imidazopyridine framework distinguishes it from other similar compounds. This structural specificity contributes to its unique pharmacological profile, particularly in targeting inflammatory pathways and cancer cell apoptosis.